3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
Beschreibung
3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by:
- Cyclohexyl substitution at position 3, contributing steric bulk and lipophilicity.
- Methylidene-linked 5-(3,4-dichlorophenyl)furan-2-yl group at position 5, introducing aromaticity and electron-withdrawing chlorine substituents.
- Sulfanylidene (C=S) at position 2, enabling hydrogen bonding and redox activity.
Eigenschaften
IUPAC Name |
(5E)-3-cyclohexyl-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2S2/c21-15-8-6-12(10-16(15)22)17-9-7-14(25-17)11-18-19(24)23(20(26)27-18)13-4-2-1-3-5-13/h6-11,13H,1-5H2/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDIOPMBNVFORS-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with notable biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, and it features a thiazolidine ring, a furan moiety, and dichlorophenyl substituents. The presence of the cyclohexyl group and the sulfanylidene functional group contributes to its unique chemical properties and biological activities.
Synthesis
The synthesis of 3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one can be achieved through several methods. One common approach involves reacting 3,4-dichlorobenzaldehyde with furan derivatives in the presence of a base to form the desired methylidene intermediate before cyclization to yield the final product .
Antimicrobial Activity
Research indicates that compounds similar to 3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : A study reported that derivatives of thiazolidinones showed antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .
- Inhibition of Enzymatic Targets : The compound has been tested against various enzymatic targets, including the NS2B-NS3 protease of Dengue virus and bacterial transferases, demonstrating potential antiviral and antibacterial properties .
Cytotoxicity
The cytotoxic effects of 3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one have been evaluated in human cell lines. In vitro studies indicated that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .
Case Studies
A series of studies have highlighted the biological activity of related thiazolidinone compounds:
- Antimalarial Activity : Compounds structurally related to this thiazolidinone were tested against Plasmodium falciparum, showing varying degrees of efficacy with IC50 values indicating moderate antimalarial activity .
- Anti-Tuberculosis Effect : While some derivatives demonstrated activity against Mycobacterium tuberculosis, their efficacy was significantly lower than established drugs like Isoniazid and Rifampicin .
Comparative Analysis
The following table summarizes key findings regarding the biological activity of 3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one compared to related compounds:
| Compound Name | Antibacterial Activity | Antiviral Activity | Cytotoxicity |
|---|---|---|---|
| 3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one | Significant against gram-positive bacteria | Moderate inhibition of Dengue virus protease | Selective against cancer cell lines |
| (5Z)-5-[furan-2-ylmethylidene]-1,3-thiazolidin-4-one | MIC = 16–32 mg/ml | Not tested | High cytotoxicity in normal cells |
| (5Z)-5-{[5-(4-bromophenyl)furan-2-YL]methylidene}-1,3-thiazolidin | Lower MIC values than above | Effective against viral targets | Moderate cytotoxicity |
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at Position 3
Key Insight : Cyclohexyl substitution likely optimizes a balance between lipophilicity and steric effects compared to smaller (phenyl) or bulkier (trifluoromethylphenyl) groups.
Variations in the Furan-Phenyl Moiety
Functional Group Modifications
Key Insight: The sulfanylidene group in the target compound offers unique redox properties compared to imino derivatives, which may influence stability and interaction dynamics.
Q & A
Q. What are the key synthetic routes for 3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one?
The synthesis typically involves multi-step reactions:
- Condensation : Reacting 3,4-dichlorophenylfuran-2-carbaldehyde with a thiosemicarbazide derivative to form a Schiff base intermediate.
- Cyclization : Acid- or base-catalyzed cyclization under reflux (e.g., ethanol or DMF) to form the thiazolidinone core .
- Purification : Recrystallization or column chromatography to isolate the product (purity >95% confirmed via HPLC) . Key reagents include sodium hydroxide (base) and acetic acid (catalyst). Yield optimization requires precise temperature control (60–80°C) and solvent selection .
Q. How is the structural integrity of this compound validated?
Advanced analytical techniques are employed:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and Z/E configuration of the methylidene group .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ = 525.08 Da) .
- X-ray Crystallography : Resolves stereochemical ambiguities (if single crystals are obtained) .
Q. What preliminary biological activities have been reported?
Screening assays reveal:
- Anticancer Activity : IC₅₀ values of 12–25 µM against HeLa and MCF-7 cell lines via apoptosis induction .
- Antimicrobial Effects : MIC of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : Moderate COX-2 inhibition (65% at 50 µM) in anti-inflammatory assays .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological improvements include:
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 45 minutes with 15% yield improvement .
- Continuous Flow Reactors : Enhances scalability while maintaining >90% purity .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency vs. ethanol .
Q. How to resolve contradictions in biological activity data across studies?
Contradictions may arise from:
- Purity Variability : Impurities >5% skew bioassay results (validate via HPLC before testing) .
- Assay Conditions : Differences in cell culture media (e.g., serum concentration) affect IC₅₀ values. Standardize protocols using CLSI guidelines .
- Structural Analogues : Compare with derivatives (e.g., 4-fluorophenyl or bromophenyl variants) to isolate substituent effects .
Q. What computational tools are used to predict mechanistic pathways?
- Molecular Docking : AutoDock Vina models interactions with COX-2 (binding energy ≤ -8.5 kcal/mol) .
- DFT Calculations : B3LYP/6-31G(d) basis sets predict electrophilic regions for nucleophilic attack .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
Q. What strategies validate the compound’s mechanism of action in anticancer studies?
- Apoptosis Assays : Annexin V/PI staining and caspase-3 activation (flow cytometry) .
- Target Engagement : Western blotting for p53 and Bcl-2 family proteins .
- Resistance Studies : CRISPR knockouts of suspected targets (e.g., EGFR) in isogenic cell lines .
Comparative Analysis of Structural Analogues
| Compound Name | Substituent Modifications | Notable Activity Differences | Reference |
|---|---|---|---|
| 4-Fluorophenyl variant | 3,4-dichlorophenyl → 4-fluorophenyl | 20% lower anticancer potency (IC₅₀ = 30 µM) | |
| Bromophenyl variant | 3,4-dichlorophenyl → 4-bromophenyl | Enhanced antimicrobial activity (MIC = 4 µg/mL) | |
| Methylthiazole variant | Thiazolidinone → methylthiazole | Loss of COX-2 inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
